molecular formula C15H16Cl2F3N5 B1530840 2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-pyridinaminium chloride CAS No. 317822-49-4

2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-pyridinaminium chloride

Cat. No. B1530840
M. Wt: 394.2 g/mol
InChI Key: SRFJZQKVDIBUMD-UHFFFAOYSA-N
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Description

The compound “2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-pyridinaminium chloride” is also known as “2-(4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino)-3-pyridinamine hydrochloride” or "3-amino-2-[4-[3-chloro-5-(trifluoromethyl)pyrid-2-yl]piperazin-1-yl]pyridine hydrochloride" .

Scientific Research Applications

Ionic Polymers and Oligomers

The compound has been utilized in the synthesis of ionic polymers and oligomers with expanded π-conjugation systems derived from through-space interaction in piperazinium rings. These materials exhibit unique properties such as metallic luster on the surface of molded pellets and undergo electrochemical oxidation in solution, suggesting potential applications in electronic devices and materials science (Yamaguchi et al., 2010), (Yamaguchi et al., 2008).

Synthesis of Reactive N-Halamine Precursors

Research has been conducted on synthesizing reactive N-halamine precursors for antimicrobial applications, indicating the compound's utility in creating bioactive materials. These materials have shown efficacy as antimicrobials when applied to cellulose, offering a pathway to antimicrobial textiles and coatings (Jiang et al., 2014).

Antimicrobial and Anticancer Evaluation

The compound has been involved in the synthesis of new derivatives with potential antimicrobial and anticancer activities. For instance, it has been used in preparing new pyridine derivatives with considerable antibacterial activity, highlighting its role in developing new pharmaceuticals (Patel & Agravat, 2007).

Corrosion Inhibition

A study on trazodone, which shares structural similarities with the compound , demonstrated its effectiveness as a corrosion inhibitor for carbon steel in acidic and neutral chloride-containing media. This suggests potential applications of similar compounds in protecting metals from corrosion (Fan et al., 2020).

properties

IUPAC Name

2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridin-1-ium-3-amine;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClF3N5.ClH/c16-11-8-10(15(17,18)19)9-22-13(11)23-4-6-24(7-5-23)14-12(20)2-1-3-21-14;/h1-3,8-9H,4-7,20H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRFJZQKVDIBUMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=CC=[NH+]2)N)C3=C(C=C(C=N3)C(F)(F)F)Cl.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Cl2F3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-pyridinaminium chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-pyridinaminium chloride
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2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-pyridinaminium chloride
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2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-pyridinaminium chloride
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2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-pyridinaminium chloride
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2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-pyridinaminium chloride
Reactant of Route 6
2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-pyridinaminium chloride

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